molecular formula C19H18N2O2S2 B2369391 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate CAS No. 1396709-88-8

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate

Cat. No.: B2369391
CAS No.: 1396709-88-8
M. Wt: 370.49
InChI Key: ITDMCJUQJFZUHO-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a complex organic compound that features a benzo[d]thiazole ring, an azetidine ring, and a benzylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of a β-amino alcohol or β-amino halide precursor.

    Coupling of the Benzo[d]thiazole and Azetidine Rings: This step involves the formation of a carbon-nitrogen bond between the benzo[d]thiazole and azetidine rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Benzylthioacetate Moiety: The final step involves the esterification of the azetidine nitrogen with benzylthioacetic acid, using a suitable esterification reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzo[d]thiazole ring can be reduced to a dihydrobenzo[d]thiazole using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-yl acetate: Lacks the benzylthio group, which may affect its biological activity and chemical reactivity.

    1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)acetate: Contains a methylthio group instead of a benzylthio group, which may result in different physical and chemical properties.

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is unique due to the presence of both the benzo[d]thiazole and azetidine rings, as well as the benzylthioacetate moiety. This combination of structural features may confer unique biological activities and chemical reactivities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-benzylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c22-18(13-24-12-14-6-2-1-3-7-14)23-15-10-21(11-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDMCJUQJFZUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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